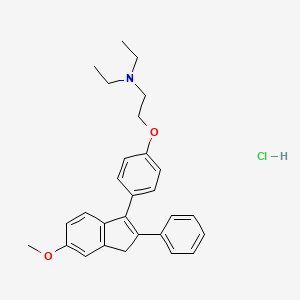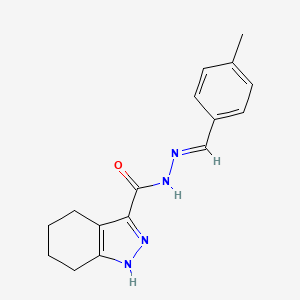
Suprafenacine
描述
科学研究应用
Suprafenacine has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the development of new anticancer agents due to its unique structure and reactivity.
Biology: Studied for its effects on microtubule dynamics and cell cycle regulation.
Medicine: Investigated as a potential chemotherapeutic agent, particularly for drug-resistant cancer cells.
作用机制
- Suprafenacine (SRF) primarily targets microtubules, which are long, filamentous polymers essential for cellular processes such as cell division, signaling, and transport .
- Key events include loss of mitochondrial membrane potential, JNK-mediated phosphorylation of Bcl-2 and Bad, and activation of caspase-3 .
- Its ability to bypass the multidrug resistance transporter P-glycoprotein makes it effective against drug-resistant cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
生化分析
Biochemical Properties
Suprafenacine interacts with microtubules in cells, binding at the colchicine-binding site and inhibiting polymerization . This interaction disrupts the normal function of the microtubules, leading to cell cycle arrest and apoptosis .
Cellular Effects
The effects of this compound on cells are significant. It induces cell cycle arrest in the G2/M phase and triggers apoptotic cell death . This is particularly notable in cancer cells, including drug-resistant cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to microtubules at the colchicine-binding site, which inhibits polymerization . This disruption of the microtubule structure leads to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
Its ability to induce cell cycle arrest and apoptosis suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with microtubules, it may impact pathways related to cell division and apoptosis .
Transport and Distribution
Its cell-permeable nature suggests that it can readily cross cell membranes .
Subcellular Localization
Given its interaction with microtubules, it is likely localized to areas of the cell where microtubules are abundant .
准备方法
Synthetic Routes and Reaction Conditions: Suprafenacine is synthesized through a multi-step process involving the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with p-tolyl-meth-(E)-ylidene hydrazide. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: Suprafenacine primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions with amines can yield various hydrazide derivatives, while oxidation reactions may produce corresponding carboxylic acids.
相似化合物的比较
Colchicine: Another microtubule-destabilizing agent but with higher toxicity.
Vinblastine: A vinca alkaloid that also targets microtubules but through a different binding site.
Paclitaxel: Stabilizes microtubules rather than destabilizing them, leading to different cellular effects.
Uniqueness: Suprafenacine is unique in its ability to selectively inhibit cancer cell proliferation and its effectiveness against drug-resistant cancer cells by bypassing the multidrug resistance transporter P-glycoprotein .
属性
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-6-8-12(9-7-11)10-17-20-16(21)15-13-4-2-3-5-14(13)18-19-15/h6-10H,2-5H2,1H3,(H,18,19)(H,20,21)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKLZIQHOXPLLZ-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=NNC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC3=C2CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26663857 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


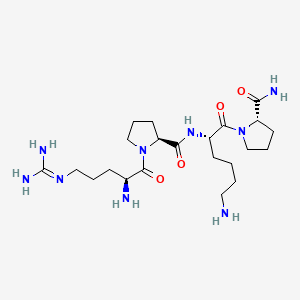

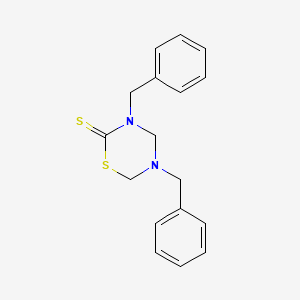

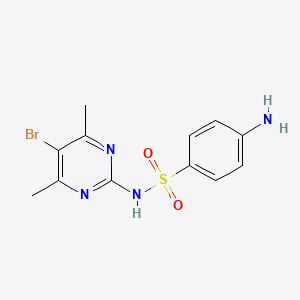

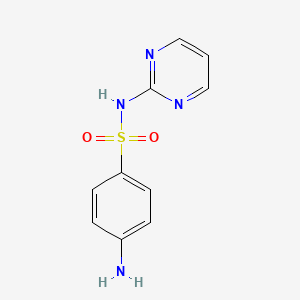
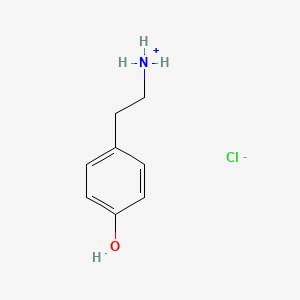
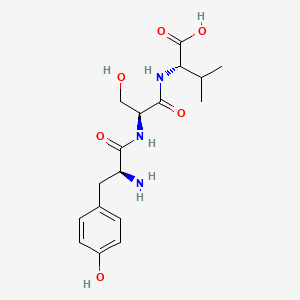
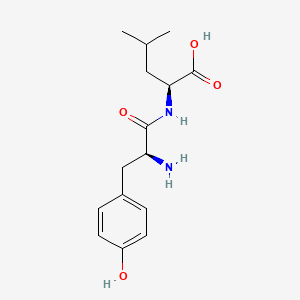
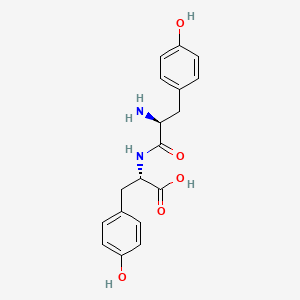
![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)
![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-ethylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1682658.png)
